molecular formula C7H4F3NO2 B023579 2-(Trifluoromethyl)nicotinic acid CAS No. 131747-43-8

2-(Trifluoromethyl)nicotinic acid

Cat. No. B023579
Key on ui cas rn: 131747-43-8
M. Wt: 191.11 g/mol
InChI Key: BFROETNLEIAWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150568B2

Procedure details

(2-(2-(Trifluoromethyl)pyridin-3-yl)methanol (I-29A). A solution of 2-(trifluoromethyl)nicotinic acid (5 g, 26.2 mml) in dry tetrahydrofuran (50 mL) was cooled to −10° C. and then treated with LiAlH4 (39 mL, of a 1M solution in THF) by very slow addition. The reaction mixture was stirred at room temperature for 14 hours. The reaction was then cooled to −10° C. and quenched with a very slow dropwise addition of water (2 mL) and 6N HCl (1.2 mL). The reaction mixture was further diluted with water and extracted with dietyl ether (3×100 mL). The organics were combined and washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude oily residue was purified by silica gel chromatography with a gradient of 0-10% ethyl acetate-dichloromethane to yield (2-(trifluoromethyl)pyridin-3-yl)methanol (I-29A) as pale yellow oil. 1H-NMR (400 MHz, CDCl3) δ 8.61 (d, J=4.8 Hz, 1H), 8.15 (dd, J=8.0, and 0.8 Hz, 1H), 7.55 (dd, J=8.0 and 4.4 Hz, 1H), 4.95 (d, J=6.0 Hz, 2H), 2.02 (t, J=6.0 Hz, 1H). MS m/z 178.0 (M+1).
[Compound]
Name
2-(2-(Trifluoromethyl)pyridin-3-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[F:13][C:2]([F:1])([F:12])[C:3]1[C:4]([CH2:5][OH:6])=[CH:8][CH:9]=[CH:10][N:11]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-(2-(Trifluoromethyl)pyridin-3-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C(=O)O)C=CC=N1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
quenched with a very slow dropwise addition of water (2 mL) and 6N HCl (1.2 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was further diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dietyl ether (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oily residue was purified by silica gel chromatography with a gradient of 0-10% ethyl acetate-dichloromethane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC(C1=NC=CC=C1CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.